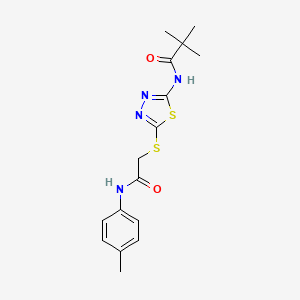

5-(2-Ethylpyrazol-3-yl)-3-piperidin-4-yl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

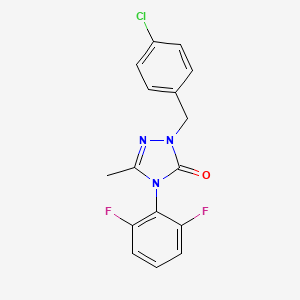

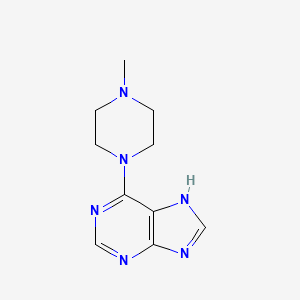

The compound “5-(2-Ethylpyrazol-3-yl)-3-piperidin-4-yl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and an oxadiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a piperidine ring, and an oxadiazole ring . The exact structure would need to be determined using spectroscopic methods .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, pinacol boronic esters, which are similar to the pyrazole ring in this compound, are known to undergo protodeboronation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific functional groups present in the molecule. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial and Antiurease Activities

Research indicates that certain derivatives containing the 1,2,4-oxadiazole moiety, akin to "5-(2-Ethylpyrazol-3-yl)-3-piperidin-4-yl-1,2,4-oxadiazole", exhibit antimicrobial activity against various microorganisms. For instance, compounds synthesized through microwave-assisted synthesis, bearing oxadiazole and related heterocycles, showed good to moderate antimicrobial activity. Additionally, some of these compounds demonstrated antiurease and antilipase activities, highlighting their potential for diverse biological applications (Başoğlu et al., 2013).

Anticancer Potential

The synthesis and evaluation of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole moiety have shown promising results as anticancer agents. These compounds have been tested against various cancer cell lines, exhibiting significant inhibitory activities, which suggests their potential use in cancer therapy (Rehman et al., 2018).

Antibacterial Activity

A number of synthesized compounds featuring the 1,3,4-oxadiazole nucleus, similar to the core structure of interest, were evaluated for their antibacterial properties. These studies have shown that such compounds can possess moderate to significant antibacterial activity, making them candidates for further development into antibacterial agents (Khalid et al., 2016).

Mechanism of Action

Target of Action

Pyrazole and oxadiazole derivatives have been known to interact with a variety of biological targets. For instance, pyrazole derivatives have been reported to possess diverse pharmacological effects including antiviral, anti-inflammatory, and anticancer activities .

Mode of Action

Many pyrazole derivatives are known to bind with high affinity to multiple receptors .

Biochemical Pathways

Without specific studies on “5-(2-Ethylpyrazol-3-yl)-3-piperidin-4-yl-1,2,4-oxadiazole”, it’s difficult to determine the exact biochemical pathways it affects. Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can be influenced by its chemical structure and the presence of functional groups .

Result of Action

Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Future Directions

properties

IUPAC Name |

5-(2-ethylpyrazol-3-yl)-3-piperidin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O/c1-2-17-10(5-8-14-17)12-15-11(16-18-12)9-3-6-13-7-4-9/h5,8-9,13H,2-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFHBBHNIRPGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C2=NC(=NO2)C3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid;hydrochloride](/img/structure/B2555628.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2555630.png)

![7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride](/img/structure/B2555634.png)

![2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2555635.png)

![2-Fluoro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2555644.png)